

Physical and chemical properties of "Propanamide, N-(1-naphthyl)-2-methyl-"

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Compound of Interest		
Compound Name:	Propanamide, N-(1-naphthyl)-2- methyl-	
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An In-depth Technical Guide on Propanamide, N-(1-naphthyl)-2-methyl-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of the aromatic amide, **Propanamide**, **N-(1-naphthyl)-2-methyl-**, also known as N-(1-naphthyl)-2-methylpropanamide. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering a consolidated source of its characteristics, synthesis, and potential biological significance.

Core Chemical and Physical Properties

While specific experimental data for **Propanamide, N-(1-naphthyl)-2-methyl-** is limited in publicly available literature, its fundamental properties can be summarized.

Table 1: Core Properties of Propanamide, N-(1-naphthyl)-2-methyl-



Property	Value	Source
Chemical Formula	C14H15NO	NIST
Molecular Weight	213.275 g/mol	NIST
IUPAC Name	N-(naphthalen-1-yl)-2- methylpropanamide	IUPAC
CAS Number	Not explicitly found in searches	-
Melting Point	Data not available	-
Boiling Point	Data not available	-
Solubility	Data not available	-

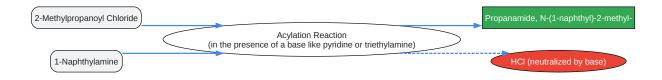
NIST: National Institute of Standards and Technology IUPAC: International Union of Pure and Applied Chemistry

Synthesis and Characterization

A detailed experimental protocol for the synthesis of **Propanamide**, **N-(1-naphthyl)-2-methyl**-is not explicitly available in the reviewed literature. However, a general and plausible synthetic route can be inferred from standard organic chemistry principles and literature on related amide syntheses.

Proposed Synthetic Pathway

The most common method for synthesizing amides is the reaction of a carboxylic acid derivative (such as an acyl chloride or anhydride) with an amine. In this case, 2-methylpropanoyl chloride would be reacted with 1-naphthylamine.





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Caption: Proposed synthesis of Propanamide, N-(1-naphthyl)-2-methyl-.

Experimental Protocol: A General Approach

The following is a generalized protocol based on standard laboratory procedures for amide synthesis:

- Reaction Setup: In a round-bottom flask, dissolve 1-naphthylamine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon). Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as a scavenger for the hydrochloric acid byproduct.
- Acylation: Cool the reaction mixture in an ice bath. Slowly add a stoichiometric equivalent of 2-methylpropanoyl chloride dropwise to the stirred solution.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a dilute base solution (e.g., saturated NaHCO₃) to remove any unreacted acyl chloride, and finally with brine.
- Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Characterization Techniques

The structure and purity of the synthesized **Propanamide**, **N-(1-naphthyl)-2-methyl-** would be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: Would show characteristic signals for the aromatic protons of the naphthyl group,
 the methine proton of the isobutyryl group, and the methyl protons. The amide proton



would appear as a broad singlet.

- ¹³C NMR: Would display distinct signals for the carbonyl carbon, the aromatic carbons of the naphthyl ring, and the carbons of the 2-methylpropyl group.
- Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (213.28 m/z). Fragmentation patterns would likely involve cleavage of the amide bond and fragmentation of the alkyl and naphthyl moieties.
- Infrared (IR) Spectroscopy: A strong absorption band characteristic of the amide carbonyl group (C=O stretch) would be expected around 1650-1680 cm⁻¹, and an N-H stretching vibration would be observed around 3300 cm⁻¹.

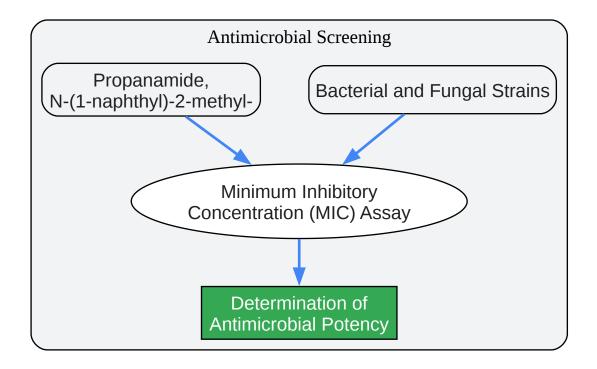
Potential Biological Activities and Signaling Pathways

While no specific biological activity or signaling pathway has been definitively attributed to **Propanamide**, **N-(1-naphthyl)-2-methyl-**, the broader class of N-aryl amides and naphthalimide derivatives has been the subject of considerable research in medicinal chemistry.

Antimicrobial Activity

N-naphthyl amide derivatives have shown promise as antimicrobial agents.[1] The mechanism of action for such compounds often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.





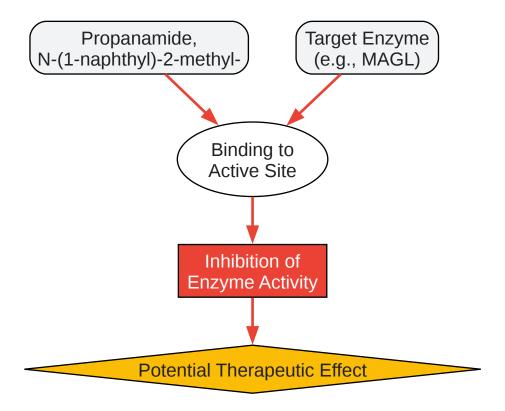
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Caption: Workflow for evaluating antimicrobial activity.

Potential as Enzyme Inhibitors

N-aryl amides are known to interact with various enzymes, and their inhibitory potential is an active area of investigation. For instance, some naphthalimide derivatives have been explored as inhibitors of enzymes like monoacylglycerol lipase (MAGL).





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Caption: Logical relationship of enzyme inhibition.

Conclusion

Propanamide, N-(1-naphthyl)-2-methyl- is a compound with a well-defined chemical structure for which detailed experimental physical and biological data are not yet widely available. Based on the chemistry of related compounds, its synthesis is straightforward, and it holds potential for biological activity, particularly in the antimicrobial and enzyme inhibition domains. This guide provides a foundational understanding for researchers interested in exploring the properties and potential applications of this and similar molecules. Further experimental investigation is warranted to fully elucidate its physical, chemical, and pharmacological profile.

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References

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